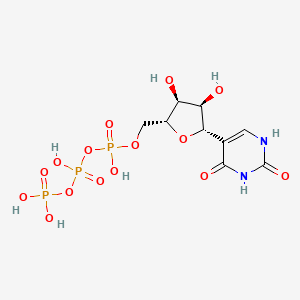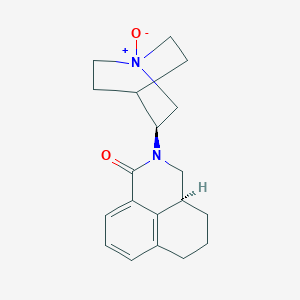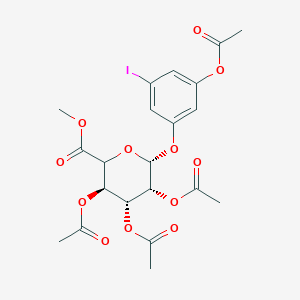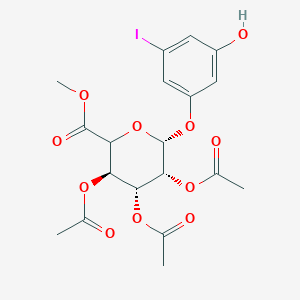
Pseudouridine-5'-triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudouridine-5’-triphosphate is a modified nucleoside triphosphate that plays a significant role in RNA biology. It is derived from pseudouridine, which is the most abundant naturally occurring modified nucleoside found in various types of RNA, including transfer RNA, ribosomal RNA, and small nuclear RNA . Pseudouridine-5’-triphosphate is known for its ability to enhance the stability and translation efficiency of messenger RNA, making it a valuable tool in synthetic biology and therapeutic applications .
Applications De Recherche Scientifique
Pseudouridine-5’-triphosphate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Pseudouridine-5’-triphosphate (Pseudo-UTP) is a modified nucleoside that is commonly used in the polymerase-mediated synthesis of RNA molecules . It primarily targets the RNA synthesis process, specifically the mRNA . The compound’s role is to replace UTP (U) and CTP © in the mRNA synthesis .
Mode of Action
Pseudo-UTP interacts with its targets by substituting for uridine in the mRNA synthesis . This substitution is known to avoid the immune response and cytotoxicity induced by introducing mRNA into cells . The compound’s interaction with its targets results in mRNAs that exhibit better nuclease stability, immunogenicity, and translational properties compared to uridine-containing unmodified mRNAs .
Biochemical Pathways
The biochemical pathway affected by Pseudo-UTP is the RNA synthesis pathway. The compound is incorporated into the mRNA sequence during the polymerase-mediated synthesis of RNA molecules . This incorporation results in the production of pseudouridine-containing modified mRNAs . The downstream effects of this modification include enhanced nuclease stability, immunogenicity, and translational properties of the mRNA .
Pharmacokinetics
It is known that the compound exhibits better nuclease stability compared to unmodified mrnas . This suggests that Pseudo-UTP may have a longer half-life in the body, which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of Pseudo-UTP’s action are primarily observed in the enhanced performance of the mRNA. Synthetic mRNA switches containing Pseudo-UTP as a substitution of uridine substantially out-perform all other modified bases studied . They exhibit enhanced microRNA and protein sensitivity, better cell-type separation ability, and comparably low immune stimulation . These effects stem from the high protein expression from Pseudo-UTP containing mRNA and efficient translational repression in the presence of target microRNAs or proteins .
Action Environment
The action, efficacy, and stability of Pseudo-UTP can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature . .
Analyse Biochimique
Biochemical Properties
Pseudouridine-5’-triphosphate interacts with various enzymes, proteins, and other biomolecules. It is synthesized using adenosine-5’-monophosphate and uracil as the starting materials and a reverse reaction catalyzed by a pseudouridine monophosphate glycosidase . The conversion from nucleoside (pseudouridine) to nucleotide triphosphate (pseudouridine-5’-triphosphate) is incorporated into RNA via in vitro transcription for biochemical and biophysical studies .
Cellular Effects
Pseudouridine-5’-triphosphate has significant effects on various types of cells and cellular processes. It influences cell function by enhancing nuclease stability, immunogenicity, and translational properties . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Pseudouridine-5’-triphosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The substitution of uridine with N1-methylpseudouridine-5’-triphosphate not only bypasses immune response induced cytotoxicity but also substantially enhances the effectiveness of both types of switches .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Pseudouridine-5’-triphosphate exhibits changes in its effects. It has been observed that pseudouridine has a significant effect on the structure and function of RNA molecules . It is known for the stabilization of RNA structures, RNA-protein interactions, and regulation of RNA processing and translation .
Metabolic Pathways
Pseudouridine-5’-triphosphate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The first step in pseudouridine degradation is catalyzed by pseudouridine kinase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pseudouridine-5’-triphosphate typically involves the enzymatic conversion of pseudouridine to its triphosphate form. One common method includes the use of pseudouridine monophosphate glycosidase to catalyze the formation of pseudouridine from uracil and adenosine-5’-monophosphate . This is followed by phosphorylation steps to convert pseudouridine to pseudouridine-5’-triphosphate.
Industrial Production Methods: Industrial production of pseudouridine-5’-triphosphate often involves large-scale enzymatic synthesis, ensuring high purity and yield. Companies like TriLink BioTechnologies are known for producing high-quality pseudouridine-5’-triphosphate for research and therapeutic purposes .
Analyse Des Réactions Chimiques
Types of Reactions: Pseudouridine-5’-triphosphate can undergo various chemical reactions, including:
Substitution Reactions: It can be incorporated into RNA molecules in place of uridine, enhancing the stability and translation efficiency of the RNA.
Hydrolysis: Under certain conditions, pseudouridine-5’-triphosphate can be hydrolyzed to pseudouridine and inorganic phosphate.
Common Reagents and Conditions:
Major Products: The primary product of reactions involving pseudouridine-5’-triphosphate is modified RNA with enhanced stability and reduced immunogenicity .
Comparaison Avec Des Composés Similaires
Pseudouridine-5’-triphosphate is often compared with other modified nucleoside triphosphates, such as:
N1-Methylpseudouridine-5’-triphosphate: This compound also enhances RNA stability and translation but has an additional methyl group that further reduces immunogenicity.
5-Methylcytidine-5’-triphosphate: Similar to pseudouridine-5’-triphosphate, this compound is used to modify RNA to improve stability and reduce immune response.
N6-Methyladenosine-5’-triphosphate: This modification is known for its role in regulating RNA metabolism and translation.
Pseudouridine-5’-triphosphate is unique in its ability to enhance RNA stability and translation without significantly altering the RNA’s overall structure, making it a versatile tool in various applications .
Propriétés
IUPAC Name |
[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O15P3/c12-5-4(2-23-28(19,20)26-29(21,22)25-27(16,17)18)24-7(6(5)13)3-1-10-9(15)11-8(3)14/h1,4-7,12-13H,2H2,(H,19,20)(H,21,22)(H2,16,17,18)(H2,10,11,14,15)/t4-,5-,6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWJOCYCKIZKKV-GBNDHIKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2O15P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is Pseudouridine-5'-triphosphate (ΨTP) incorporated into synthetic mRNA?
A1: Incorporating ΨTP, alongside 5-methylcytidine-5′-triphosphate (5-MeCTP), during in vitro transcription of mRNA helps circumvent the innate immune response typically triggered by exogenous RNA. [] This response, often involving interferon production, can lead to cellular toxicity and reduced viability, hindering applications like cellular reprogramming. Replacing uridine triphosphate (UTP) with ΨTP during mRNA synthesis has been shown to mitigate these negative effects, improving the viability and functionality of transfected cells. []
Q2: How does the incorporation of modified bases like ΨTP in mRNA affect cellular viability and protein expression?
A2: Studies have shown that using modified mRNA, containing ΨTP and 5-MeCTP, maintains cellular viability comparable to controls, unlike unmodified mRNA. [] This improved viability, attributed to a reduced interferon response, allows for more efficient protein expression. Research using modified mRNA encoding green fluorescent protein (GFP) in bovine fetal fibroblasts demonstrated significantly higher fluorescence compared to controls, indicating successful protein expression without compromising cell survival. [] Similar positive results were observed when using modified mRNA encoding pluripotency factors, highlighting the potential of ΨTP-modified mRNA for applications like cellular reprogramming. []
Q3: Beyond cell viability, are there other advantages of using ΨTP-modified mRNA for cellular reprogramming?
A3: Yes, using ΨTP-modified mRNA for introducing reprogramming factors like MyoD into cells offers a significant advantage: it provides a DNA-free approach. [] Traditional methods often rely on viral vectors to integrate DNA into the host genome, which carries inherent risks like insertional mutagenesis. By using modified mRNA, these risks are avoided as the genetic material is not integrated into the host DNA. This characteristic makes ΨTP-modified mRNA a promising tool for safer and more efficient cell reprogramming strategies. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)


![2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride](/img/new.no-structure.jpg)




![(3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone](/img/structure/B1141040.png)
![ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate](/img/structure/B1141042.png)

